(2-Ethyl-4-iodophenyl)amine hydrochloride physical properties
(2-Ethyl-4-iodophenyl)amine hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of (2-Ethyl-4-iodophenyl)amine Hydrochloride
This guide provides a comprehensive technical overview of the physical properties of (2-Ethyl-4-iodophenyl)amine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics. While experimental data for the hydrochloride salt is not extensively available in public literature, this document synthesizes information on the corresponding free base, (2-Ethyl-4-iodophenyl)amine, and provides the theoretical and practical framework for determining the properties of the hydrochloride salt.
Introduction and Chemical Identity
(2-Ethyl-4-iodophenyl)amine hydrochloride is the salt form of the aniline derivative, 2-Ethyl-4-iodoaniline. The protonation of the amine group with hydrochloric acid typically enhances the compound's crystallinity, stability, and aqueous solubility, which are critical parameters in pharmaceutical development and chemical synthesis. Understanding these fundamental physical properties is paramount for designing robust experimental protocols, ensuring consistent results, and developing viable formulation strategies.
The free base, 2-Ethyl-4-iodoaniline, is identified by the CAS Number 99471-67-7.[1][2][3] The addition of hydrochloric acid results in the formation of the hydrochloride salt.
Molecular Structure and Basic Properties
The foundational properties of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the known and calculated properties for the free base, which serve as a baseline for understanding the hydrochloride salt.
| Property | Value (for free base, 2-Ethyl-4-iodoaniline) | Source(s) |
| Molecular Formula | C₈H₁₀IN | [1][2][3] |
| Molecular Weight | ~247.08 g/mol | [1][2][3] |
| Exact Mass | 246.98580 Da | [1][2] |
| CAS Number | 99471-67-7 | [1][2][3] |
| IUPAC Name | 2-ethyl-4-iodoaniline | [1] |
For the hydrochloride salt, (2-Ethyl-4-iodophenyl)amine hydrochloride , the molecular formula would be C₈H₁₁ClIN and the molecular weight would be approximately 283.54 g/mol .
Physicochemical Properties
The physical state, melting point, boiling point, and solubility are critical parameters for handling, purification, and formulation.
Appearance and Physical State
Based on the common characteristics of amine hydrochlorides, (2-Ethyl-4-iodophenyl)amine hydrochloride is expected to be a crystalline solid at room temperature.[4] This contrasts with the free base, which may be a liquid or a low-melting solid. The crystalline nature of the salt form enhances its stability and ease of handling compared to the free amine.
Melting Point
The melting point is a crucial indicator of purity. For amine hydrochlorides, the melting point is typically significantly higher than that of the corresponding free base due to the strong ionic interactions in the crystal lattice.
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(2-Ethyl-4-iodophenyl)amine hydrochloride: Expected to be a crystalline solid with a distinct and sharp melting point. The melting point of a related compound, 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride, is reported to be 248-250 °C, suggesting a high melting point for this class of compounds.[5]
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a crystalline solid, a fundamental technique for assessing purity.
Caption: Workflow for Melting Point Determination.
Causality and Trustworthiness: A slow heating rate near the melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. A sharp melting range (typically < 2 °C) is indicative of high purity. The use of a calibrated instrument is a self-validating step, ensuring the trustworthiness of the obtained data.
Boiling Point and Density
These properties are more relevant to the free base form.
The hydrochloride salt will decompose at high temperatures rather than boil.
Solubility
Solubility is a key determinant of a compound's utility in various applications, from reaction media to biological assays.
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Free Base (2-Ethyl-4-iodoaniline): Expected to be soluble in organic solvents (e.g., ethanol, methanol, dichloromethane) and poorly soluble in water.
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(2-Ethyl-4-iodophenyl)amine hydrochloride: The ionic nature of the hydrochloride salt is predicted to confer significantly higher solubility in polar solvents, particularly water, compared to the free base.[4] It will likely be soluble in alcohols like methanol and ethanol but less soluble in nonpolar organic solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic solubility of a compound.
Caption: General Workflow for NMR Analysis.
Authoritative Grounding: The use of deuterated solvents is standard practice to avoid large solvent signals in the ¹H NMR spectrum. [6]Tetramethylsilane (TMS) is the universally accepted internal standard, with its proton signal defined as 0.0 ppm. [6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Expected Peaks:
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N-H Stretch: For the free amine, a primary amine typically shows two bands around 3300-3500 cm⁻¹. For the hydrochloride salt (-NH₃⁺), this will be replaced by a very broad and strong absorption in the 2400-3200 cm⁻¹ region due to the stretching of the ammonium ion. [7] * C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl group) will be just below 3000 cm⁻¹. [7] * C=C Stretch: Aromatic ring stretches will be observed in the 1450-1600 cm⁻¹ region.
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C-I Stretch: A weak band is expected in the fingerprint region, typically below 600 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For (2-Ethyl-4-iodophenyl)amine hydrochloride, electrospray ionization (ESI) in positive mode would be the method of choice. The expected mass spectrum would show the molecular ion for the free base (the cation) at an m/z corresponding to [C₈H₁₀IN + H]⁺.
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Expected Molecular Ion (as free base cation): m/z ≈ 248.0
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Key Fragmentation: A characteristic fragmentation would be the loss of the iodine atom, resulting in a significant peak at m/z ≈ 121. [8]
Conclusion
(2-Ethyl-4-iodophenyl)amine hydrochloride is a compound of significant interest for which detailed experimental physical data is not yet widely published. This guide provides a robust framework for understanding its expected properties based on the known data of its free base and general chemical principles. The provided experimental protocols offer a standardized approach for researchers to determine these critical parameters, ensuring data quality and reproducibility. As this compound is utilized more frequently in research and development, a comprehensive, experimentally-verified dataset will be an invaluable resource for the scientific community.
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